2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride
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Description
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrCl3O2S and a molecular weight of 324.41 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)Cl . This indicates that the compound has a benzene ring with bromine, chlorine, and sulfonyl chloride substituents .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Safety and Hazards
This compound is considered hazardous. It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can cause serious eye damage and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
The mode of action of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the electrophile (in this case, the sulfonyl chloride) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, regenerating the aromatic ring and yielding a substituted benzene ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions, such as those likely involved in the action of this compound, are fundamental to many biochemical pathways .
Result of Action
Given its likely mode of action, it could potentially lead to the formation of new organic compounds through electrophilic aromatic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s noted to be moisture sensitive , suggesting that humidity could affect its stability and reactivity. Additionally, it’s insoluble in water , which could influence its distribution and reactivity in biological systems.
Properties
IUPAC Name |
2-bromo-4,5-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKNIDOUXRMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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